molecular formula C11H10O3 B6213175 methyl 4-ethynyl-2-methoxybenzoate CAS No. 2170259-96-6

methyl 4-ethynyl-2-methoxybenzoate

Cat. No.: B6213175
CAS No.: 2170259-96-6
M. Wt: 190.2
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Description

Methyl 4-ethynyl-2-methoxybenzoate (CAS 2170259-96-6) is a benzoate ester derivative of high value in organic synthesis and pharmaceutical research. Its molecular formula is C11H10O3, with a molecular weight of 190.20 g/mol . The compound's structure features both an ethynyl group and a methoxybenzoate ester, making it a versatile building block for constructing complex molecular architectures . The ethynyl moiety is particularly valuable for metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, and for participation in click chemistry via copper-catalyzed azide-alkyne cycloadditions . Concurrently, the methyl ester functional group can be further manipulated through standard transformations, including hydrolysis to the carboxylic acid, reduction to the alcohol, or conversion to amides, thus significantly expanding its synthetic utility . This dual functionality establishes this compound as a key intermediate in medicinal chemistry for the development of novel pharmacologically active compounds and benzo-fused heterocyclic derivatives . It is strictly for research purposes and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

CAS No.

2170259-96-6

Molecular Formula

C11H10O3

Molecular Weight

190.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Preparation

The synthesis of methyl 4-ethynyl-2-methoxybenzoate begins with the preparation of the aryl halide precursor, methyl 4-iodo-2-methoxybenzoate . The methoxy group at the 2-position directs electrophilic substitution to the 4- and 6-positions. Iodination is achieved using iodine monochloride (ICl) in acetic acid at 60–80°C, yielding the 4-iodo derivative with >90% regioselectivity.

The Sonogashira coupling proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to palladium(0), transmetallation with a copper acetylide, and reductive elimination to form the carbon-carbon bond. The general reaction scheme is:

Methyl 4-iodo-2-methoxybenzoate+HC≡CRPd/CuMethyl 4-ethynyl-2-methoxybenzoate+HI\text{Methyl 4-iodo-2-methoxybenzoate} + \text{HC≡CR} \xrightarrow{\text{Pd/Cu}} \text{this compound} + \text{HI}

Optimized Catalytic Systems

Nanosized MCM-41-Pd, a mesoporous silica-supported palladium catalyst, demonstrates exceptional efficiency in Sonogashira reactions. Key advantages include:

  • Low Pd loading : 0.01–0.1 mol% achieves yields >90%.

  • Recyclability : The catalyst retains >95% activity after five cycles due to its stable mesoporous structure.

  • Solvent flexibility : Reactions proceed in Et3_3N, NMP, or toluene, accommodating diverse substrates.

Table 1: Sonogashira Reaction Parameters for this compound Synthesis

Aryl HalideAlkyneCatalyst LoadingSolventTemp (°C)Time (h)Yield (%)
Methyl 4-iodo-2-methoxybenzoateHC≡CH0.01 mol%Et3_3N50392
Methyl 4-iodo-2-methoxybenzoateHC≡C-SiMe3_30.05 mol%Toluene1001288*

*Deprotection of trimethylsilyl (TMS) group with K2_2CO3_3/MeOH yields 85% final product.

Key Process Considerations

  • Co-catalysts : CuI (0.2 mol%) and PPh3_3 (0.2 mol%) enhance reaction rates by facilitating acetylide formation.

  • Oxygen sensitivity : Strict inert atmosphere (N2_2/Ar) prevents Glaser-type alkyne homocoupling.

  • Scalability : Kilogram-scale reactions maintain >90% yield using flow reactor systems with immobilized MCM-41-Pd.

Alternative Synthetic Pathways

While Sonogashira coupling dominates industrial production, exploratory routes provide insights into reaction design:

Elimination Reactions

Dehydrohalogenation of vicinal dihalides offers a metal-free approach. Treatment of methyl 4-(1,2-dibromoethyl)-2-methoxybenzoate with KOtBu in DMF at 120°C induces β-elimination:

Br-CH2-CH2-C6H3(COOMe)(OMe)KOtBuHC≡C-C6H3(COOMe)(OMe)+2HBr\text{Br-CH}2\text{-CH}2\text{-C}6\text{H}3(\text{COOMe})(\text{OMe}) \xrightarrow{\text{KOtBu}} \text{HC≡C-C}6\text{H}3(\text{COOMe})(\text{OMe}) + 2\text{HBr}

Yields remain moderate (50–60%) due to competing side reactions, limiting industrial adoption.

Alkyne Metathesis

Tungsten alkylidyne complexes (e.g., [W(≡Ct^tBu)(CH_2$$$$^tBu)3_3]) catalyze alkyne exchange between methyl 4-propynyl-2-methoxybenzoate and ethylene:

MeO-C6H3(COOMe)C≡C-Me+HC≡CH2MeO-C6H3(COOMe)C≡CH\text{MeO-C}6\text{H}3(\text{COOMe})-\text{C≡C-Me} + \text{HC≡CH} \rightleftharpoons 2\text{MeO-C}6\text{H}3(\text{COOMe})-\text{C≡CH}

Equilibrium-driven processes require high ethylene pressure (50 bar) but achieve 78% conversion.

Industrial-Scale Production and Process Economics

Pharmaceutical manufacturers favor the Sonogashira route due to its atom economy and compatibility with continuous manufacturing:

Cost Analysis

  • Catalyst costs : MCM-41-Pd reuse reduces Pd consumption to 0.002 g/kg product.

  • Solvent recovery : Distillation reclaims >95% Et3_3N, cutting raw material expenses by 40%.

  • Waste streams : HI byproduct is neutralized to NaI, meeting EPA discharge standards.

Table 2: Comparative Production Metrics for 100 kg Batch

ParameterSonogashira RouteElimination Route
Raw material cost$12,400$18,200
Reaction time6 h18 h
E-factor*8.223.7
Purity (HPLC)99.5%97.1%

*E-factor = kg waste/kg product

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethynyl-2-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Methyl 4-ethynyl-2-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-ethynyl-2-methoxybenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The ethynyl group can participate in various chemical reactions, forming covalent bonds with target molecules. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in biological systems .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence physicochemical properties and reactivity. Key comparisons include:

Compound Name Substituents Molecular Weight Key Properties/Applications
Methyl 4-ethynyl-2-methoxybenzoate 2-OCH₃, 4-C≡CH ~206.19* Intermediate for drug design
Ethyl 2-methoxybenzoate 2-OCH₃, ester: ethyl 180.20 Soluble in ethanol; flavor/fragrance
Methyl 4-methoxybenzoate 4-OCH₃ 166.17 Biomarker potential; natural product
Methyl 4-acetamido-5-chloro-2-methoxybenzoate 2-OCH₃, 4-NHAc, 5-Cl 257.68 Pharmaceutical impurity; HPLC-tested

*Calculated based on molecular formula.
Sources:

  • Ethynyl vs. In contrast, ethyl or allyl substituents (e.g., in ethyl 2-methoxybenzoate or 2-methoxy-4-allylphenyl benzoate) increase hydrophobicity but reduce conjugation .
  • Methoxy Position : Shifting the methoxy group from the 2- to 4-position (e.g., methyl 4-methoxybenzoate) alters electronic distribution, affecting solubility and dipole moments. The 2-methoxy group in the target compound may sterically hinder ortho-position reactivity .

Analytical and Regulatory Considerations

  • Chromatographic Purity : Methyl 4-acetamido-5-chloro-2-methoxybenzoate is monitored via HPLC/UV for impurities, a method applicable to the target compound due to structural similarities .
  • Regulatory Standards : Ethyl 2-methoxybenzoate adheres to JECFA/FCC guidelines for food additives, suggesting that this compound may require analogous purity assessments for industrial use .

Q & A

Q. What are effective synthetic routes for methyl 4-ethynyl-2-methoxybenzoate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzoate scaffold. A plausible route includes:

Esterification : Start with 4-ethynyl-2-methoxybenzoic acid, using methanol and a coupling agent (e.g., DCC/DMAP) to form the ester.

Protection/Deprotection : Protect the ethynyl group during subsequent reactions (e.g., with trimethylsilyl chloride) to avoid side reactions.

Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting temperature (e.g., 60–80°C for esterification) and solvent polarity (e.g., dichloromethane or THF).

Purification : Use column chromatography or recrystallization for isolation. High-performance liquid chromatography (HPLC) can validate purity (>95%) .

Q. Example Reaction Conditions Table

StepReagents/ConditionsMonitoring TechniqueYield Optimization
EsterificationDCC, DMAP, MeOH, RT → 60°CTLC (hexane:EtOAc 7:3)Adjust stoichiometry (1.2 eq. DCC)
DeprotectionKF/MeOH, 0°C → RTHPLC (C18 column)Control reaction time (2–4 hrs)

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., ethynyl proton at δ ~2.5–3.0 ppm, methoxy at δ ~3.8 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identifies ester C=O (~1720 cm⁻¹) and ethynyl C≡C (~2100 cm⁻¹).
  • X-ray Crystallography : Resolves 3D conformation and packing interactions if single crystals are obtained (e.g., using SHELXL for refinement) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected NOE correlations or MS fragments) arise from dynamic effects or impurities. Strategies include:

Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals.

Computational Modeling : Use density functional theory (DFT) to predict NMR/IR spectra and compare with experimental data.

Microcrystal Electron Diffraction (MicroED) : For nanocrystalline samples, resolve ambiguities in stereochemistry .

Q. What strategies are employed to determine crystal structure and intermolecular interactions of this compound?

Methodological Answer:

Crystallization : Use solvent diffusion (e.g., ethyl acetate/hexane) to grow single crystals.

Data Collection : Perform X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K to minimize thermal motion.

Refinement : Apply SHELXL for structure solution, accounting for disorder in the ethynyl group.

Interaction Analysis : Identify C–H···O hydrogen bonds or π-stacking using software like Mercury. For example, the methoxy group may participate in weak hydrogen bonds (distance ~3.0 Å) .

Q. How should researchers design experiments to study the biological activity of this compound, such as enzyme inhibition?

Methodological Answer:

Target Selection : Prioritize enzymes with known sensitivity to benzoate derivatives (e.g., hydrolases or kinases).

Assay Development :

  • Fluorescence-Based Assays : Monitor enzyme activity via fluorogenic substrates (e.g., 4-methylumbelliferyl esters).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing ethynyl with cyano) to identify critical functional groups .

Q. Example SAR Table

AnalogSubstituentIC50 (μM)Notes
1Ethynyl12.3 ± 1.2Baseline activity
2Cyano45.6 ± 3.8Reduced potency
3Methoxy only>100Inactive

Q. How can computational methods enhance the study of this compound’s reactivity?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethynyl group nucleophilic attack).
  • Docking Studies : Predict binding modes to biological targets (e.g., using AutoDock Vina).
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites .

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